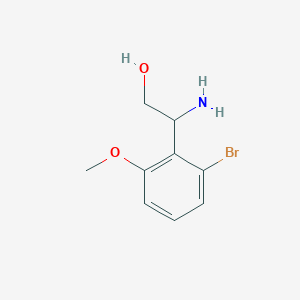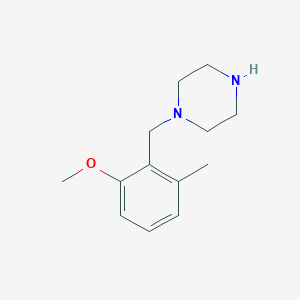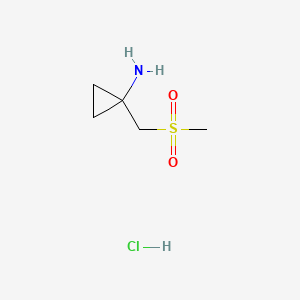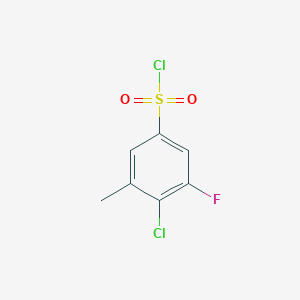
4-(3-Fluoro-4-nitrophenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-nitrophenyl)benzoic acid is an organic compound derived from benzoic acid. It features a fluoro substituent at the 3-position and a nitro substituent at the 4-position on the phenyl ring. This compound is known for its diverse reactivity due to the presence of both electron-withdrawing groups, which makes it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoro-4-nitrophenyl)benzoic acid involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol. The process typically uses Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out in acetone at 0°C, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
From Oxidation: 3-Fluoro-4-aminobenzoic acid.
From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.
From Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-nitrophenyl)benzoic acid is used in several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the benzoic acid moiety.
3-Fluoro-4-nitrobenzyl alcohol: Precursor in the synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid.
4-Nitrophenyl 3-fluorobenzoate: An ester derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which significantly enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial materials .
Eigenschaften
Molekularformel |
C13H8FNO4 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
4-(3-fluoro-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
CXWFAHCUBQLFBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)








![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)

![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
